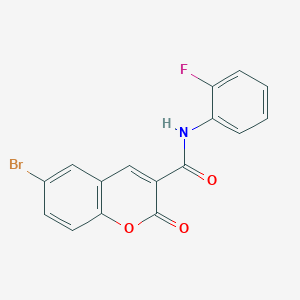
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BFC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various cellular processes, including angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and COX-2, which are involved in these cellular processes. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells and protect against neuronal damage. Furthermore, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a safe and effective therapeutic agent. However, one of the limitations of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide research, including the development of novel delivery methods to improve its solubility and efficacy. Additionally, further research is needed to explore the potential therapeutic applications of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in other diseases and conditions, such as diabetes and cardiovascular disease. Furthermore, the mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide needs to be further elucidated to better understand its cellular and molecular targets. Overall, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Synthesemethoden
The synthesis of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction between 6-bromo-2-hydroxychromone and 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium carbonate to yield 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. The synthesis method is relatively simple and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In anti-inflammatory therapy, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
6-bromo-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBAOUYMTLQWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

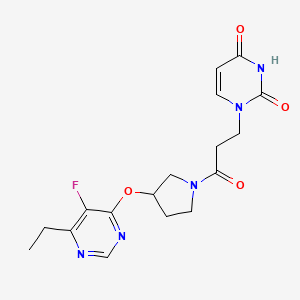

![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660599.png)
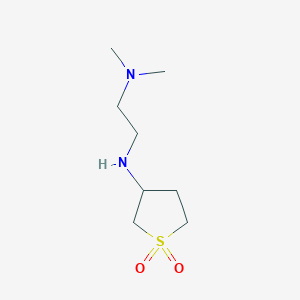

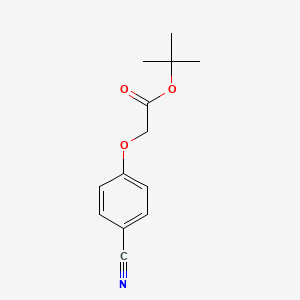
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
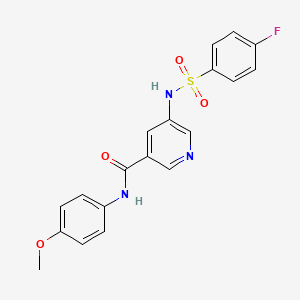
![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)
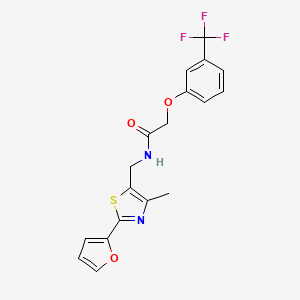
![2-Benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2660609.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)